Wighteone

Vue d'ensemble

Description

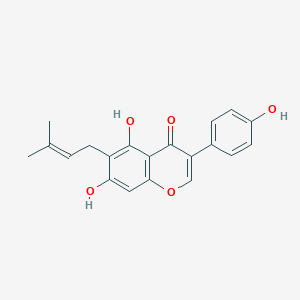

Wighteone est un composé naturel classé comme isoflavone, un type de flavonoïde. Il se trouve principalement dans des plantes telles que Maclura aurantiaca et Ficus mucuso . This compound se caractérise par sa forme de poudre cristalline jaune et son goût amer. Il est soluble dans l’éthanol et le dichlorométhane, mais sa solubilité dans l’eau est limitée . La formule chimique de this compound est C20H18O5 et sa masse molaire est de 338,35 g/mol .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Wighteone peut être synthétisé par la prénylation de la génistéine, un processus facilité par l’enzyme LjG6DT. Cette enzyme catalyse spécifiquement l’ajout d’un groupe prényle à la génistéine en position C-6 . La protéine LjG6DT recombinante exprimée dans la levure présente une activité de prénylation envers la génistéine, produisant this compound .

Méthodes de production industrielle : La production industrielle de this compound implique généralement l’extraction à partir de sources végétales telles que Witeopetalum. Le processus d’extraction comprend l’extraction par solvant, la chromatographie sur colonne et la purification par cristallisation . Ces méthodes garantissent l’isolement de this compound pur pour des applications ultérieures.

Analyse Des Réactions Chimiques

Types de réactions : Wighteone subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé pour former des quinones et d’autres dérivés oxydés.

Réduction : Les réactions de réduction peuvent convertir this compound en ses formes réduites, modifiant son activité biologique.

Substitution : this compound peut participer à des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d’hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l’hydrure d’aluminium et de lithium sont utilisés.

Substitution : Des réactifs comme les halogènes et les nucléophiles sont utilisés dans les réactions de substitution.

Principaux produits : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire des quinones, tandis que la réduction peut produire diverses isoflavones réduites.

4. Applications de la recherche scientifique

This compound a un large éventail d’applications de recherche scientifique, notamment :

Chimie : this compound est utilisé comme précurseur dans la synthèse d’autres composés bioactifs.

Biologie : Il présente des activités antioxydantes, antibactériennes, anti-inflammatoires et antitumorales

Médecine : This compound a des applications thérapeutiques potentielles, notamment la neuroprotection et l’inhibition de la croissance des cellules tumorales.

Industrie : This compound est utilisé comme composé anti-stress végétal et dans le développement d’agents antifongiques

Applications De Recherche Scientifique

Wighteone has a wide range of scientific research applications, including:

Chemistry: this compound is used as a precursor in the synthesis of other bioactive compounds.

Biology: It exhibits antioxidant, antibacterial, anti-inflammatory, and anti-tumor activities

Medicine: this compound has potential therapeutic applications, including neuroprotection and inhibition of tumor cell growth.

Industry: this compound is used as a plant anti-stress compound and in the development of antifungal agents

Mécanisme D'action

Wighteone exerce ses effets par le biais de diverses cibles et voies moléculaires :

Activité antioxydante : This compound piège les radicaux libres et inhibe les enzymes oxydantes, protégeant les cellules du stress oxydatif.

Activité antibactérienne : Il perturbe les parois cellulaires bactériennes et inhibe les enzymes bactériennes, conduisant à la mort des cellules bactériennes.

Activité anti-inflammatoire : This compound module les voies inflammatoires, y compris la voie de signalisation NF-κB, réduisant la production de cytokines pro-inflammatoires.

Activité antitumorale : Il induit l’apoptose dans les cellules tumorales et inhibe la prolifération des cellules tumorales en ciblant des voies de signalisation spécifiques.

Comparaison Avec Des Composés Similaires

Wighteone est similaire à d’autres isoflavones prénylées telles que la lutéone et la glabridine . Il est unique en sa prénylation spécifique en position C-6, ce qui contribue à ses activités biologiques distinctes . D’autres composés similaires comprennent :

Génistéine : Une isoflavone non prénylée possédant des propriétés antioxydantes et anti-inflammatoires similaires.

Lutéone : Une autre isoflavone prénylée ayant une activité antifongique.

Glabridine : Une isoflavone prénylée connue pour ses puissantes activités antifongiques et antibactériennes.

La structure et les activités biologiques uniques de this compound en font un composé précieux pour diverses applications scientifiques et industrielles.

Activité Biologique

Wighteone, a prenylated flavonoid derived from licorice, has garnered significant attention for its diverse biological activities, particularly its potential as an antitumor agent. This article synthesizes the current research findings on the biological activity of this compound, focusing on its effects against various cancer types, mechanisms of action, and potential therapeutic applications.

-

Inhibition of Cell Proliferation :

This compound has demonstrated notable antitumor effects in non-small cell lung cancer (NSCLC) and colorectal cancer models. In NSCLC cells harboring the EGFR L858R/T790M mutation, this compound exhibited an IC50 value of 1.88 μM, significantly inhibiting cell proliferation in a dose-dependent manner. The compound induced S phase cell cycle arrest and apoptosis through the downregulation of critical proteins involved in cell cycle regulation, such as cyclin A and CDK2 . -

Allosteric Inhibition of Akt :

In colorectal cancer (SW480) cells, this compound directly interacts with both the PH and kinase domains of Akt, locking it in a closed conformation. This allosteric inhibition leads to reduced phosphorylation of Akt and its downstream targets, resulting in cell cycle arrest and apoptosis . -

Impact on Apoptosis :

Flow cytometry assays revealed that this compound increases apoptotic rates in treated cells. Specifically, it enhances the expression of pro-apoptotic markers like cleaved-caspase3 and Bax while decreasing anti-apoptotic Bcl-2 levels .

In Vivo Studies

This compound's efficacy has also been evaluated in vivo using nude mouse xenograft models. These studies confirmed its ability to inhibit tumor growth and support its potential as a therapeutic agent against colorectal cancer .

Antiviral Properties

Recent studies have identified this compound as a potential inhibitor of SARS-CoV-2 protease, suggesting its utility in combating viral infections. Molecular docking studies indicated that this compound exhibits strong binding affinity to the viral protease, which may contribute to its antiviral efficacy .

Antifungal Effects

As a prenylated isoflavonoid, this compound has shown antifungal properties, making it a candidate for agricultural applications in crop protection against fungal pathogens .

Research Findings Summary

Case Study 1: Non-Small Cell Lung Cancer

In a controlled study involving NSCLC cells with EGFR mutations, treatment with this compound led to significant reductions in cell viability and alterations in cell cycle dynamics. The study highlighted the compound's potential as a targeted therapy for patients with specific genetic profiles.

Case Study 2: Colorectal Cancer

A comprehensive analysis using SW480 cells demonstrated that this compound not only inhibited cell growth but also triggered autophagic death pathways. These findings underscore the compound's multifaceted mechanism of action and its promise as an innovative treatment strategy for colorectal cancer.

Propriétés

IUPAC Name |

5,7-dihydroxy-3-(4-hydroxyphenyl)-6-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H18O5/c1-11(2)3-8-14-16(22)9-17-18(19(14)23)20(24)15(10-25-17)12-4-6-13(21)7-5-12/h3-7,9-10,21-23H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KIMDVVKVNNSHGZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C2=C(C=C1O)OC=C(C2=O)C3=CC=C(C=C3)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H18O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199239 | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

338.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

51225-30-0 | |

| Record name | Wighteone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=51225-30-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Wighteone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051225300 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Wighteone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199239 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | WIGHTEONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48ZS74CB9A | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does wighteone affect the proliferation of HER2-positive breast cancer cells?

A1: this compound has been shown to inhibit the proliferation of HER2-positive breast cancer cells by downregulating the heat shock protein 90 (HSP90) receptor and its downstream signaling pathways [, ].

Q2: Does this compound induce apoptosis in cancer cells?

A2: Yes, research suggests that this compound treatment leads to a significant increase in apoptosis in HER2-positive breast cancer cells compared to untreated cells [].

Q3: What is the molecular formula and weight of this compound?

A3: this compound has the molecular formula C21H20O5 and a molecular weight of 352.37 g/mol.

Q4: What spectroscopic techniques are used to characterize this compound?

A4: Various spectroscopic techniques are employed to elucidate the structure of this compound, including Nuclear Magnetic Resonance (NMR) spectroscopy (both 1D and 2D), Infrared (IR) spectroscopy, Ultraviolet-visible (UV-Vis) spectroscopy, and High-resolution Mass Spectrometry (HRMS) [, , , , ].

Q5: Is there information available regarding the material compatibility and stability of this compound under various conditions?

A5: The provided research papers primarily focus on the biological activity and chemical synthesis of this compound. Further investigation is required to assess its material compatibility and stability under diverse conditions.

Q6: Does this compound possess any known catalytic properties or have applications in catalysis?

A6: The available research primarily focuses on the biological activity and natural occurrence of this compound. There is no current evidence suggesting catalytic properties or applications in catalysis.

Q7: Have computational chemistry methods been employed to study this compound?

A7: Yes, molecular docking studies have been used to investigate the interaction between this compound and specific protein targets, such as the SARS-CoV-2 papain-like protease [].

Q8: How do structural modifications of this compound affect its biological activity?

A8: Studies on related isoflavones indicate that prenyl groups, particularly in ring A, can significantly impact their binding affinity to estrogen receptors. For example, isoprenyl and dimethylpyrano substituents in ring A reduce the binding affinity to ERβ compared to genistein []. Conversely, an isoprenyl substituent in ring B is better accommodated, allowing for stronger binding [].

Q9: Is there information on strategies to improve this compound's stability, solubility, or bioavailability?

A9: While the research provided doesn't delve into specific formulation strategies for this compound, it highlights the use of techniques like High-Performance Liquid Chromatography (HPLC) for purification and analysis [], which are essential steps in developing stable formulations.

Q10: What types of in vitro assays have been used to investigate the biological activity of this compound?

A10: Several in vitro assays have been employed to explore this compound's activity, including:

- MTT assay: Used to evaluate cell viability and proliferation inhibition in cancer cell lines [, ].

- Flow cytometry: Utilized to detect and quantify apoptosis in this compound-treated cancer cells [].

- Direct spore germination assay: Used to assess the antifungal activity of this compound and its derivatives against Phytophthora infestans [].

Q11: Has this compound been tested in animal models or clinical trials?

A11: While the provided research focuses primarily on in vitro studies, some papers mention in vivo experiments using a Smurf Drosophila model to investigate the anti-enteritis activity of this compound []. Further research, including animal models and clinical trials, is needed to validate these findings and explore its therapeutic potential in humans.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.